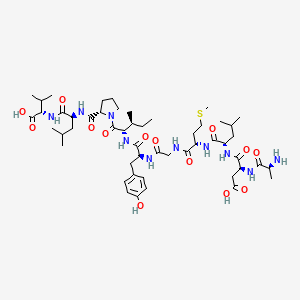
N-Acetyl-D-talosamine-18O,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-talosamine-18O,d3 is a derivative of N-Acetyl-D-talosamine, a monosaccharide derivative. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and an 18O isotope along with deuterium (d3) labeling. It is primarily used in scientific research for studying various biochemical and physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-talosamine-18O,d3 typically involves the acetylation of D-talosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The incorporation of the 18O isotope and deuterium labeling can be achieved through specific isotopic enrichment techniques during the synthesis process .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. the production process would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the isotopic labeling is consistent and accurate .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-D-talosamine-18O,d3 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-Acetyl-D-talose, while reduction can regenerate N-Acetyl-D-talosamine .
Aplicaciones Científicas De Investigación
N-Acetyl-D-talosamine-18O,d3 has several applications in scientific research:
Chemistry: Used as a labeled compound in tracer studies to understand reaction mechanisms and pathways.
Biology: Utilized in metabolic studies to track the incorporation and transformation of sugars in biological systems.
Medicine: Investigated for its potential role in glycosylation processes and its impact on various diseases.
Mecanismo De Acción
The mechanism of action of N-Acetyl-D-talosamine-18O,d3 involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The molecular targets include enzymes involved in glycosylation and metabolic processes. The pathways affected by this compound can provide insights into the regulation of sugar metabolism and its implications for health and disease .
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-D-galactosamine
- N-Acetyl-D-glucosamine
- N-Acetyl-D-mannosamine
Uniqueness
N-Acetyl-D-talosamine-18O,d3 is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. Compared to other similar compounds, it provides distinct advantages in research applications where isotopic differentiation is crucial .
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2,2,2-trideuterio-N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i1D3,12+2 |
Clave InChI |
MBLBDJOUHNCFQT-NDWXWZHXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=[18O])N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine](/img/structure/B15139639.png)
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)

![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)

![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)
![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)

![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)

